molecular formula C20H17N5S B11317541 8,9-dimethyl-7-(2-methylphenyl)-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

8,9-dimethyl-7-(2-methylphenyl)-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11317541
M. Wt: 359.4 g/mol
InChI Key: ARLHRJPCBOTQGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,9-dimethyl-7-(2-methylphenyl)-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, which is a fused ring system incorporating nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex heterocyclic compounds typically involves multiple steps, including the formation of the core ring system and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the fused ring system through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of substituents such as methyl and phenyl groups through nucleophilic or electrophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

    Substitution: Various substitution reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Novel Compounds:

Biology

    Biological Activity Studies: The compound may be studied for its biological activity, including potential antimicrobial, antiviral, or anticancer properties.

Medicine

    Drug Development: The compound may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

    Material Science: The compound may be used in the development of new materials with unique properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of such compounds typically involves interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The pathways involved may include:

    Binding to Enzymes: Inhibition or activation of enzymatic activity.

    Receptor Interaction: Modulation of receptor signaling pathways.

    DNA/RNA Interaction: Binding to nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,3-d]pyrimidines: Compounds with a similar fused ring system but different substituents.

    Triazolopyrimidines: Compounds with a triazole and pyrimidine fused ring system.

Uniqueness

The uniqueness of 8,9-dimethyl-7-(2-methylphenyl)-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its specific substituents and the resulting properties, such as its potential biological activity and chemical reactivity.

Properties

Molecular Formula

C20H17N5S

Molecular Weight

359.4 g/mol

IUPAC Name

11,12-dimethyl-10-(2-methylphenyl)-4-thiophen-2-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C20H17N5S/c1-12-7-4-5-8-15(12)25-14(3)13(2)17-19(25)21-11-24-20(17)22-18(23-24)16-9-6-10-26-16/h4-11H,1-3H3

InChI Key

ARLHRJPCBOTQGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=C(C3=C2N=CN4C3=NC(=N4)C5=CC=CS5)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.